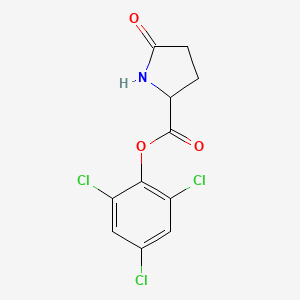

2,4,6-Trichlorophenyl 5-oxo-L-prolinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

59850-84-9 |

|---|---|

Fórmula molecular |

C11H8Cl3NO3 |

Peso molecular |

308.5 g/mol |

Nombre IUPAC |

(2,4,6-trichlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H8Cl3NO3/c12-5-3-6(13)10(7(14)4-5)18-11(17)8-1-2-9(16)15-8/h3-4,8H,1-2H2,(H,15,16)/t8-/m0/s1 |

Clave InChI |

AXAMGQGRJNJYQZ-QMMMGPOBSA-N |

SMILES isomérico |

C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

SMILES canónico |

C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Novel Synthetic Routes and Reaction Pathway Elucidation

The synthesis of complex piperazine-based compounds is a cornerstone of medicinal chemistry, aiming for high efficiency, stereochemical control, and the introduction of diverse functionalities.

Stereoselective and Regioselective Synthesis Strategies

The development of atypical dopamine (B1211576) transporter (DAT) inhibitors has led to innovative synthetic strategies that prioritize stereoselectivity and regioselectivity to optimize pharmacological profiles. A key area of research has been the modification of the alicyclic amine core of parent compounds to enhance metabolic stability and binding affinity. nih.govnih.gov

A notable strategy involves the replacement of the piperazine (B1678402) ring with homopiperazine (B121016) or piperidine (B6355638) moieties. nih.gov The synthesis of these analogues requires precise control to ensure the correct installation of substituents. For instance, the synthesis of piperidine analogues often starts with the conversion of bis(4-fluorophenyl)methanol (B1266172) to its corresponding thiol via Lawesson's reagent. nih.gov This is followed by an Appel reaction to create a bromide intermediate from a suitable piperidine alcohol derivative. nih.gov The subsequent coupling of these two fragments, followed by deprotection, yields the desired piperidine analogue. nih.gov The stereochemistry of these reactions is crucial, as the spatial arrangement of the functional groups significantly impacts the compound's interaction with the dopamine transporter. nih.gov

The synthesis of chiral amines, a key feature of many bioactive molecules, often employs methods like nucleophilic addition to imines. wiley-vch.de For piperazine derivatives, stereoselective synthesis can be achieved through methods such as asymmetric conjugate addition reactions. jneonatalsurg.com The use of chiral auxiliaries or catalysts can guide the formation of a specific stereoisomer. researchgate.net For example, the synthesis of chiral piperazines has been accomplished in multiple steps starting from amino acids like S-phenylalanine, involving key steps like reductive amination and selective alkylation with high diastereoselectivity. researchgate.net

Catalyst Development for Chemical Compound Production

Catalysis plays a pivotal role in the synthesis of complex piperazine derivatives, enabling efficient and selective transformations. In the synthesis of monosubstituted piperazines, heterogeneous catalysts, such as metal ions supported on polymeric resins, have been employed to shorten reaction times and simplify purification. mdpi.com This approach also aligns with green chemistry principles by allowing for catalyst reuse. mdpi.com

For the construction of specific C-N and C-C bonds in these complex molecules, various catalytic systems are employed. For example, the synthesis of certain quinoxaline (B1680401) derivatives containing a piperazine moiety utilizes iron catalysis for the cleavage of cyclic ethers. mdpi.com In the broader context of piperazine synthesis, photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a greener alternative to traditional methods. mdpi.com Organic photocatalysts, such as substituted acridinium (B8443388) salts, can promote the alkylation of carbamate-protected piperazines. mdpi.com

In some synthetic routes for related structures, phase-transfer catalysts have been developed to enhance reaction rates in biphasic systems. For instance, novel multi-site phase-transfer catalysts have been synthesized from 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) and tertiary amines, showing higher reactivity than single-site catalysts in etherification reactions. scholarsportal.info

Green Chemistry Approaches in Chemical Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including piperazine derivatives, to minimize environmental impact. researchgate.net Key strategies include the use of greener solvents, microwave-assisted synthesis, and catalyst-free reactions. researchgate.netresearchgate.net

Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields in the preparation of piperazine-substituted Schiff bases. derpharmachemica.com This method offers a more energy-efficient alternative to conventional heating. derpharmachemica.com

Another green approach is the use of one-pot, one-step synthetic procedures. For monosubstituted piperazines, a simplified method involves the use of a protonated piperazine, which acts as a self-protecting group, thus avoiding additional protection and deprotection steps. mdpi.com This method can be performed in common solvents like methanol (B129727) or acetic acid and can be catalyzed by reusable heterogeneous catalysts. mdpi.com

Photoredox catalysis, particularly with organic photocatalysts, is another significant green chemistry approach. It avoids the use of potentially toxic and costly transition-metal catalysts while enabling efficient C-H functionalization under mild conditions. mdpi.com

Derivatization and Functionalization of the Chemical Compound

The derivatization and functionalization of the lead compound are crucial for optimizing its pharmacological properties, such as potency, selectivity, and metabolic stability.

Synthesis of Analogues and Prodrugs for Research Purposes

A primary goal in the development of atypical DAT inhibitors is the synthesis of analogues with improved properties. Research has focused on modifying the piperazine-2-propanol scaffold of the lead compound. nih.gov This has led to the creation of a series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines where the terminal nitrogen is functionalized with different groups. acs.org These modifications have been shown to affect the compound's affinity and selectivity for the dopamine transporter. acs.org For example, replacing the piperazine ring with a homopiperazine or piperidine ring was well-tolerated at the DAT. nih.gov

The synthesis of these analogues often involves multi-step sequences. For example, the synthesis of sulfinyl homopiperazine analogues starts with the nucleophilic substitution of 4,4'-(chloromethylene)bis(fluorobenzene) with 2-mercaptoethan-1-ol, followed by several steps including alkylation with 1,4-diazepane and subsequent epoxide ring-opening. nih.gov

The concept of prodrugs is also being explored to improve the pharmacokinetic properties of these compounds. mdpi.com A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov For dopamine-related therapies, amino acid prodrugs have been developed to enhance brain delivery via transporters like LAT1. nih.gov While specific prodrugs for the featured compound are not detailed in the provided results, the general strategy is highly relevant for this class of centrally acting agents.

Modification for Enhanced Material Integration

While the primary focus of the research on these piperazine derivatives is their pharmacological application, the principles of their chemical modification can be extended to material science applications. The functionalization of piperazine derivatives can be tailored to allow for their integration into various materials.

For example, biopolymers have been modified with piperazine derivatives for applications such as carbon dioxide adsorption. researchgate.net In one study, a biopolymer was functionalized with piperazine-2-carboxylic acid, creating amide linkages between the biopolymer's amine groups and the piperazine derivative's carboxyl group. researchgate.net This modification introduced highly reactive amine groups from the piperazine into the polymer structure, enhancing its CO2 adsorption capacity. researchgate.net

Such strategies could theoretically be adapted for the featured class of compounds. The reactive sites on the piperazine ring or the terminal hydroxyl group could be used as handles to covalently attach these molecules to polymers or other materials, potentially for applications in drug delivery systems or functional materials with specific binding properties.

Mechanistic Studies of Chemical Compound Reactions

The reactions involving N-aryl-2,3-dimethylmaleimides, such as N-(4-fluorophenyl)-2,3-dimethylmaleimide, are a subject of detailed mechanistic investigation. Unlike their non-methylated maleimide (B117702) counterparts, the presence of the two methyl groups on the carbon-carbon double bond significantly influences the reaction pathways.

A key reaction is the condensation of 2,3-dimethylmaleic anhydride (B1165640) with a primary arylamine, in this case, 4-fluoroaniline. Research comparing this reaction with that of maleic anhydride shows a distinct mechanistic difference. While the reaction of maleic anhydride with arylamines proceeds through a stable, isolable N-arylmaleamic acid intermediate that requires a separate cyclization step, the reaction with 2,3-dimethylmaleic anhydride often proceeds directly to the cyclic N-aryl-2,3-dimethylmaleimide in a single step. core.ac.ukresearchgate.net This one-step mechanism is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups on the precursor diacid promote cyclization, making the open-chain amic acid intermediate transient and difficult to isolate. nih.gov The formation of the symmetric N-aryl-2,3-dimethylmaleimide, rather than a potential isomaleimide, has been confirmed through spectroscopic and crystallographic analysis. researchgate.netscispace.com

Another significant area of study is the reduction of the maleimide ring. The carbon-carbon double bond in N-substituted maleimides is electron-deficient and can be hydrogenated to form the corresponding succinimide (B58015). A mild procedure for this transformation involves UVA irradiation of the maleimide with dispersions of titania (P25) in a methanol/acetonitrile solvent, which leads to the formation of N-(4-fluorophenyl)-2,3-dimethylsuccinimide. mdpi.com The proposed mechanism involves two proton-coupled electron transfers to the maleimide substrate at the titania surface. mdpi.com

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic data for reactions involving N-(4-fluorophenyl)-2,3-dimethylmaleimide specifically are not extensively documented in publicly available literature. However, general principles governing related systems provide insight.

The synthesis of N-substituted pyrocinchonimides (dimethylmaleimides) from pyrocinchonic anhydride (2,3-dimethylmaleic anhydride) and primary amines is noted to be highly efficient. nih.gov The formation of the anhydride from its corresponding diacid exhibits remarkably fast ring-closing kinetics, suggesting a profound thermodynamic preference for the cyclic state. nih.gov This inherent stability of the five-membered ring influences the kinetics of the imide formation, favoring a rapid, one-step condensation that bypasses a stable amic acid intermediate. core.ac.uknih.gov

The hydrolysis of succinimide rings, the product of maleimide reduction, has been studied for related compounds. The rate-pH profile for the hydrolysis of succinimides like phensuximide (B1677645) and methsuximide (B1676420) indicates catalysis by both water and hydroxide (B78521) ions acting on the neutral molecule. researchgate.net This suggests that the stability of the succinimide ring, and by extension the maleimide ring, is pH-dependent. A postulated mechanism involves the ring-opening of the imide to form a succinamic acid derivative. researchgate.net

Below is a table summarizing reaction conditions for the synthesis of N-aryl-2,3-dimethylmaleimides, which follows similar principles for the 4-fluoro derivative.

| Reactants | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,3-Dimethylmaleic anhydride, Aniline | Chloroform | Room temp, overnight | N-phenyl-2,3-dimethylmaleimide | 75 | scispace.com |

| 2,3-Dimethylmaleic anhydride, p-Biphenylamine | Acetic Acid | Reflux, 3h | N-(biphenyl-4-yl)-2,3-dimethylmaleimide | 88 | core.ac.uk |

Molecular and Cellular Interactions of the Chemical Compound with Biological Systems

Mechanistic Elucidation of Biological Pathways (Adverse Outcome Pathways - AOPs)

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used in toxicology to organize knowledge and connect a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. nih.govnih.gov An AOP is a structured representation of the sequence of key events (KEs) that are causally linked. altex.org

Development and Validation of AOP Frameworks for the Chemical Compound.

Currently, there are no specific Adverse Outcome Pathway (AOP) frameworks developed or validated for 2,4,6-trichlorophenyl 5-oxo-L-prolinate documented in the scientific literature. The development of such a framework would necessitate identifying a specific molecular initiating event (MIE) caused by the compound. For instance, research into structurally similar compounds with a trichlorophenyl group suggests potential interactions with various biological targets. ontosight.ai The development process would involve:

Identifying the Molecular Initiating Event (MIE): This would be the initial interaction between this compound and a biological molecule.

Defining Key Events (KEs): These are the subsequent measurable biological changes that connect the MIE to the adverse outcome.

Establishing an Adverse Outcome (AO): This is the ultimate pathological effect on the organism. frontiersin.org

Validation of a potential AOP for this compound would require a weight of evidence approach, assessing the biological plausibility, empirical support, and essentiality of the key event relationships. nih.gov

Cross-Species Extrapolation Methodologies in AOP Development.

Methodologies would involve:

Comparative Genomics and Proteomics: To assess the conservation of the molecular targets and key event players across species.

In Vitro and In Silico Models: Utilizing cell lines from different species or computational models to predict the response to the chemical.

Quantitative AOPs (qAOPs): These models incorporate quantitative relationships between key events, which can aid in predicting the magnitude of the adverse outcome across species.

Chemico-Biological Interactions at Higher Levels of Biological Organization

Understanding the impact of a chemical extends beyond the cellular level to its effects on tissues, organs, and entire ecosystems.

In Vitro Organ and Tissue Model Studies.

There is a lack of published in vitro organ and tissue model studies specifically investigating the effects of this compound. Such studies are crucial for understanding the compound's potential impact on organ function in a controlled laboratory setting, reducing the reliance on animal testing.

Future research could employ models such as:

Organ-on-a-chip technologies: Microfluidic devices that mimic the structure and function of human organs.

3D bioprinted tissues: The creation of three-dimensional tissue constructs that more accurately represent the in vivo environment.

Tissue explants: The use of small pieces of tissue cultured outside the body.

A hypothetical study design for assessing the impact of this compound on a liver-on-a-chip model is presented in the table below.

| Parameter | Description | Measurement | Potential Endpoint |

| Cell Viability | The number of living cells in the model. | Live/dead staining, metabolic assays (e.g., MTT). | Cytotoxicity assessment. |

| Enzyme Activity | Measurement of key liver enzyme activity (e.g., CYP450). | Enzyme-specific substrate assays. | Indication of metabolic disruption. |

| Barrier Function | Integrity of the endothelial or epithelial cell layer. | Trans-epithelial electrical resistance (TEER). | Assessment of tissue damage. |

| Gene Expression | Changes in the expression of stress-response genes. | Quantitative PCR (qPCR), RNA sequencing. | Identification of molecular pathways affected. |

Ecosystem-Level Interaction Modeling.

No specific ecosystem-level interaction models for this compound are available. The development of such models is essential for predicting the potential environmental impact of the chemical. These models typically integrate data on the chemical's fate and transport in the environment with its toxicological effects on various species within an ecosystem. peercommunityjournal.org

A conceptual framework for modeling the ecosystem-level interactions of this compound would involve:

Exposure Modeling: Predicting the concentration of the compound in different environmental compartments (water, soil, air).

Effects Modeling: Using data from single-species toxicity tests to predict effects on populations.

Food Web Modeling: Assessing the potential for bioaccumulation and biomagnification through the food chain.

The table below outlines key parameters that would be required for such a model.

| Model Component | Required Data | Source of Data |

| Physicochemical Properties | Water solubility, vapor pressure, octanol-water partition coefficient (Kow). | Laboratory measurements, QSAR predictions. |

| Environmental Fate | Biodegradation rates, photolysis rates, hydrolysis rates. | Experimental studies, estimation models. |

| Ecotoxicity Data | Acute and chronic toxicity data for representative species (e.g., algae, daphnids, fish). | Standardized ecotoxicity tests. |

| Ecosystem Structure | Species composition, trophic links, population dynamics. | Field surveys, ecological literature. |

Given the current lack of specific data for this compound in these advanced areas of toxicological research, the information presented serves as a roadmap for future investigations needed to fully characterize its potential interactions with biological systems.

Environmental Fate, Transport, and Transformation Dynamics of the Chemical Compound

Environmental Persistence and Degradation Pathways

The persistence of Flumetralin in the environment is dictated by a combination of biotic and abiotic factors that influence its degradation. The compound is noted for its stability and persistence in certain environmental compartments. regulations.govregulations.gov

Biotic and Abiotic Degradation Mechanisms in Aquatic Environments

While data on aerobic and anaerobic aquatic metabolism were identified as gaps in some assessments, anaerobic processes in soil suggest potential pathways. regulations.gov Biotic degradation, driven by microorganisms, generally involves processes like ring cleavage, dehalogenation, and dealkylation, which can mineralize chemicals to simpler inorganic constituents. up.ptcarnegiescience.edu In anaerobic soil conditions, Flumetralin degrades through the sequential reduction of its nitro (NO2) groups to amines (NH2), forming metabolites. regulations.gov

Soil and Sediment Sorption and Desorption Kinetics

Flumetralin exhibits very strong adsorption to soil and sediment particles, which severely restricts its mobility. regulations.govrayfull.com This is quantified by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Table 1: Soil Sorption and Mobility of Flumetralin

| Parameter | Value | Mobility Class | Source |

|---|---|---|---|

| Koc | 24,000 - 183,000 | Immobile to Hardly Mobile | regulations.gov |

Data sourced from a 2015 U.S. Environmental Protection Agency assessment.

This strong sorption means Flumetralin is unlikely to contaminate surface water through subsurface flow or leach significantly into groundwater. regulations.govregulations.gov However, it can enter surface waters via runoff while adsorbed to soil particles. regulations.gov

The compound's persistence in soil is significant. In aerobic soil environments, it is very persistent, with a reported half-life exceeding 3 years in one study using foreign soil. regulations.govregulations.gov In contrast, its degradation is more rapid under anaerobic conditions.

Table 2: Degradation Half-life of Flumetralin in Soil

| Soil Condition | Half-life | Source |

|---|---|---|

| Aerobic | > 3 years | regulations.govregulations.gov |

| Anaerobic | 42 days | regulations.gov |

Data sourced from studies on foreign soil as noted by the U.S. Environmental Protection Agency.

Degradation in soil is influenced by temperature, with higher temperatures promoting breakdown. allenpress.com However, even at 30°C, the half-life in four different soil types was greater than 180 days. allenpress.com

Atmospheric Transport and Phototransformation Processes

While Flumetralin has a low vapor pressure, which generally limits volatilization, atmospheric transport can occur via spray drift during application. regulations.govresearchgate.net Once on soil or plant surfaces, photolysis (phototransformation) is a key degradation pathway. rayfull.comresearchgate.net Flumetralin absorbs light in the 300–500 nm wavelength range, enabling direct photolysis. researchgate.net As a PFAS pesticide, Flumetralin can decompose when exposed to light to form trifluoroacetic acid (TFA), a persistent and mobile substance. agrolab.com

Bioaccumulation and Biotransformation in Environmental Matrices

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than they can eliminate it. nih.gov Flumetralin's high lipophilicity, indicated by a log Kow greater than five, suggests a potential for bioaccumulation. regulations.govnih.gov

Uptake and Elimination Kinetics in Model Organisms

Studies have been conducted to determine the bioconcentration factor (BCF) of Flumetralin, which measures its accumulation in an organism directly from the water. A BCF study reviewed by the U.S. EPA determined a whole-fish BCF of 612. regulations.gov Despite its high log Kow, a model exploring food-chain effects suggested this route of exposure is not a primary concern for Flumetralin. regulations.gov The compound is classified as highly toxic to fish and moderately toxic to aquatic invertebrates. rayfull.com

Table 3: Ecotoxicity of Flumetralin to Aquatic Organisms

| Organism | Metric | Value (a.i. mg/L) | Toxicity Level | Source |

|---|---|---|---|---|

| Bluegill sunfish | 96-hour LC50 | 0.023 | High | rayfull.com |

| Daphnia magna | 48-hour EC50 | >0.160 | Moderate | rayfull.com |

| Pseudokirchneriella subcapitata | 72-hour EC50 | 0.85 | Moderate | rayfull.com |

LC50: Lethal concentration for 50% of test organisms. EC50: Effect concentration for 50% of test organisms. a.i.: active ingredient.

Metabolite Identification and Biotransformation Pathways

When Flumetralin is taken up by organisms, it undergoes biotransformation, where metabolic processes alter its chemical structure. nih.govhyphadiscovery.com In animals, metabolic reactions include the reduction of the nitro groups, acetylation of the resulting amino groups, and hydroxylation of the phenyl ring. rayfull.com In plants like tobacco, metabolism is rapid and extensive. rayfull.com

In the environment, several degradation products, or metabolites, have been identified from various degradation pathways.

Table 4: Identified Metabolites of Flumetralin

| Metabolite Identifier | Formation Pathway | Environment | Source |

|---|---|---|---|

| CGA-275536 | Anaerobic reduction of nitro group | Soil | regulations.gov |

| CGA-276432 | Anaerobic reduction of nitro group | Soil | regulations.gov |

| CGA288244 | Aquatic Photolysis | Water | regulations.gov |

| Hydroxylated CGA288244 | Aquatic Photolysis | Water | regulations.gov |

| Trifluoroacetic acid (TFA) | Phototransformation | Atmosphere/Surfaces | agrolab.com |

Table compiled from various environmental fate studies.

The pathway in anaerobic soil involves the reduction of a nitro group to an amine, yielding the major degradate CGA-275536 and the minor degradate CGA-276432. regulations.gov In aquatic photolysis, CGA288244 and its hydroxylated form are major products. regulations.gov

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Flumetralin | N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine |

| CGA-275536 | Aniline derivative of Flumetralin |

| CGA-276432 | Aniline derivative of Flumetralin |

| CGA288244 | Degradate of Flumetralin |

| Trifluoroacetic acid (TFA) | 2,2,2-Trifluoroacetic acid |

Environmental Distribution and Exposure Pathway Modeling

The environmental distribution of the chemical compound Fludioxonil, identified by Einecs number 261-956-4, is dictated by its specific physicochemical properties and interactions within various environmental compartments. Modeling of its distribution and exposure pathways is crucial for assessing potential environmental risks. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize screening level water exposure models, such as the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS), to simulate the fate and transport of Fludioxonil in drinking water sources. federalregister.govfederalregister.gov These models incorporate data on the compound's physical, chemical, and fate characteristics to estimate its concentration in both ground and surface water. federalregister.govfederalregister.gov

Advanced Environmental Compartment Modeling

Advanced models are employed to understand the nuanced behavior of Fludioxonil in the environment. One such approach involves a two-compartment model to describe its degradation on soil surfaces under the influence of light. apvma.gov.aufao.org This model distinguishes between a compartment directly exposed to sunlight and one that is partially or completely shaded. apvma.gov.au

Research findings indicate a biphasic decline when Fludioxonil on a soil surface is exposed to light. fao.org The portion of the compound in the irradiated compartment, which is at or near the soil surface, degrades rapidly. fao.org In contrast, the fraction in the unirradiated or shaded compartment shows a significantly longer half-life. apvma.gov.aufao.org This modeling approach is critical for accurately predicting the persistence of the compound in a realistic field scenario where sunlight exposure is not uniform.

Table 1: Two-Compartment Soil Photolysis Model for Fludioxonil

This table presents data from studies using a two-compartment model to simulate the photodegradation of Fludioxonil on soil. The model differentiates between a surface layer exposed to light and a lower layer shielded from light.

| Compartment | Initial Applied Radioactivity (%) | Half-Life (Days) | Source |

|---|---|---|---|

| Irradiated (Directly Exposed) | ~40% | <1 - 1.6 | apvma.gov.aufao.org |

| Unirradiated (Shaded/Shielded) | ~50-60% | 50 - 98 | apvma.gov.aufao.org |

Assessment of Multi-Media Environmental Fluxes

The movement, or flux, of Fludioxonil between different environmental media (air, water, soil, sediment) is governed by its degradation rates in each compartment and its partitioning behavior. Fludioxonil is a moderately water-soluble compound and is not expected to substantially volatilize from soil or water surfaces. regulations.gov Its primary degradation pathway in the environment is photolysis, while metabolic breakdown is significantly slower. apvma.gov.au

The compound is considered stable to hydrolysis. regulations.gov In aquatic systems, it is essentially stable to aerobic metabolism, with very long half-lives reported. regulations.gov However, photodegradation in clear, shallow water can be a significant dissipation route. regulations.gov Due to its organic-carbon normalized soil partition coefficients (Koc) ranging from 991 to 2440 L/kgoc, Fludioxonil is classified as slightly to moderately mobile in soil. regulations.gov This property, coupled with its persistence, indicates that while it primarily binds to soil and sediment, there is potential for transport to surface water via runoff and erosion, and a possibility of leaching into groundwater over time. regulations.govnih.gov Field studies, however, have not detected measurable amounts of the parent compound at depths of 6 to 30 inches. regulations.gov In aquatic environments, Fludioxonil is expected to adsorb to suspended solids and sediment. nih.gov

Table 2: Environmental Degradation Half-Life of Fludioxonil in Various Compartments

This table summarizes the degradation half-life of Fludioxonil, indicating its persistence across different environmental media and conditions. The half-life is the time it takes for 50% of the compound to break down.

| Environmental Compartment | Degradation Pathway | Half-Life Range (Days) | Persistence Classification | Source |

|---|---|---|---|---|

| Soil (Surface) | Photolysis | 1.6 - 9.7 | Non-persistent | regulations.gov |

| Soil (Lab, Aerobic) | Metabolism | 143 - 365 | Moderately Persistent to Persistent | regulations.gov |

| Soil (Field) | Dissipation | 87 - 228 | Persistent | regulations.gov |

| Water (Aqueous) | Photolysis | 1 - 8.7 | Non-persistent | regulations.gov |

| Water (Aerobic Aquatic) | Metabolism | 473 - 718 | Very Persistent / Stable | regulations.govnih.gov |

Computational and Theoretical Chemistry Approaches for the Chemical Compound

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques that use the principles of physics and chemistry to create virtual models of molecules and their environments. These models allow for the detailed study of molecular geometry, energy, and dynamic behavior over time.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties of Einecs 261-956-4. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electron density, from which numerous properties can be derived.

Research efforts using DFT methods, often with basis sets such as 6-311++G(d,p), have focused on optimizing the molecular geometry of Einecs 261-956-4 to find its most stable conformation. From this optimized structure, critical electronic parameters are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a visual guide to the molecule's reactive sites. For Einecs 261-956-4, the electronegative fluorine, oxygen, and nitrogen atoms typically correspond to regions of negative potential, highlighting their role in intermolecular interactions.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.12 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.73 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.21 Debye | Measures molecular polarity and influences intermolecular forces. |

| Total Energy | -2150.7 Hartree | Represents the total electronic energy in the optimized geometry. |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For Einecs 261-956-4, MD is particularly valuable for investigating its interactions with biological targets, such as protein channels or enzymes. In these simulations, the molecule is placed within a simulated environment (e.g., a water box) along with its target protein.

By applying classical mechanics force fields, MD simulations can predict how Einecs 261-956-4 binds to its target, the stability of the resulting complex, and the specific intermolecular forces involved. Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric tracks the conformational stability of the protein-ligand complex over the simulation time. A stable, low RMSD value suggests a persistent binding mode.

Interaction Energy Analysis: This calculates the contribution of different energy terms (e.g., van der Waals, electrostatic) to the binding affinity.

Hydrogen Bond Analysis: Identifies the formation and persistence of hydrogen bonds between Einecs 261-956-4 and amino acid residues in the binding pocket, which are often crucial for binding specificity and affinity.

Radial Distribution Function (RDF): This analysis can reveal the probability of finding specific atoms of the solvent or protein at a certain distance from the atoms of Einecs 261-956-4, providing detail on solvation and local structure.

Simulations have shown that the cyano group and ester carbonyl oxygen of Einecs 261-956-4 are key hydrogen bond acceptors, while its aromatic rings engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding site of target proteins like voltage-gated sodium channels.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational methodologies that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built using statistical methods to create mathematical equations that can predict the activity or properties of new or untested compounds.

QSAR models are developed to predict the biological efficacy of Einecs 261-956-4 and related compounds. The process involves several steps:

Data Set Assembly: A training set of structurally similar compounds (e.g., other pyrethroids) with known biological activities (e.g., insecticidal potency, IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges) properties.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model linking a subset of the most relevant descriptors to the observed biological activity.

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not included in model training).

For pyrethroids like Einecs 261-956-4, QSAR studies have identified that a combination of lipophilicity (e.g., LogP), steric parameters (e.g., molar refractivity), and electronic descriptors (e.g., charge on the cyano nitrogen) are critical for predicting their interaction with target sites.

Quantitative Structure-Property Relationship (QSPR) models are specifically developed to predict the environmental fate and transport of chemicals like Einecs 261-956-4. These models are essential for environmental risk assessment, as they can estimate key properties without requiring resource-intensive laboratory experiments.

Important environmental properties predicted by QSPR include:

Soil Sorption Coefficient (Koc): Predicts the tendency of the compound to bind to organic matter in soil and sediment. A high Koc suggests low mobility in soil.

Bioconcentration Factor (BCF): Estimates the potential for the compound to accumulate in aquatic organisms from the surrounding water.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which affects its transport in aquatic systems.

Octanol-Water Partition Coefficient (LogP): A measure of lipophilicity, which is strongly correlated with bioaccumulation potential and membrane permeability.

QSPR models for Einecs 261-956-4 typically show that its high molecular weight and significant lipophilicity (high LogP) lead to predictions of strong soil sorption and a high potential for bioconcentration, which are characteristic of Type II pyrethroids.

| Property | QSPR Predicted Value | Experimental Range | Environmental Implication |

|---|---|---|---|

| LogP (Octanol-Water Partition) | 6.35 | 6.1 - 6.9 | High lipophilicity, tendency to partition into fatty tissues. |

| Log Koc (Soil Sorption) | 5.10 | 4.9 - 5.4 | Strong binding to soil/sediment, low mobility. |

| Log BCF (Bioconcentration) | 3.45 | 3.2 - 3.8 | Significant potential for accumulation in aquatic life. |

| Aqueous Solubility (mg/L) | 0.003 | <0.01 | Very low solubility in water. |

Machine Learning and Artificial Intelligence Applications

Beyond traditional QSAR/QSPR, more advanced Machine Learning (ML) and Artificial Intelligence (AI) models are being applied to study Einecs 261-956-4. These methods can capture complex, non-linear relationships between chemical structure and biological or environmental endpoints that are often missed by linear regression techniques.

Applicable ML models include:

Random Forests (RF) and Support Vector Machines (SVM): These algorithms are powerful for classification tasks, such as predicting whether a pyrethroid belongs to a high or low toxicity class, or for regression tasks in developing more robust QSAR models.

Deep Neural Networks (DNNs): DNNs can learn from vast datasets of chemical information to predict a wide range of properties, including metabolic pathways, potential off-target interactions, and complex toxicological endpoints. For Einecs 261-956-4, a DNN could be trained to predict its metabolic fate by identifying likely sites of metabolism (e.g., ester hydrolysis) based on learned patterns from thousands of other compounds.

Generative Models: AI can also be used in a generative capacity. By learning the underlying rules that govern the structure and activity of pyrethroids, generative models can propose novel chemical structures that are optimized for high potency against a target pest while potentially having a more favorable environmental profile.

Data-Driven Prediction of Chemical Compound Properties and Interactions

Data-driven approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting the physicochemical and biological properties of chemical compounds. These models establish a mathematical relationship between the structural or property-based descriptors of a compound and its observed activity. nih.govresearchgate.net For 2,4,6-trichlorophenyl 5-oxo-L-prolinate, QSAR models can be employed to forecast a range of properties, from its potential bioaccumulation, a key environmental consideration, to its likely interactions with biological targets. umweltbundesamt.de

The process begins with the calculation of molecular descriptors, which are numerical representations of a molecule's structure. For this compound, these descriptors would capture aspects of its topology, geometry, and electronic properties. Examples of such descriptors include the logarithm of the octanol-water partition coefficient (logP), which indicates hydrophobicity, molecular weight, and various topological indices. researchgate.net

High-Throughput Virtual Screening and Ligand Design

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biorxiv.orgjapsonline.com This method is particularly valuable when a three-dimensional structure of the target is available. The process involves docking, where the 3D structure of the ligand (in this case, this compound or its derivatives) is computationally fitted into the binding site of the target. nih.gov

The "scaffold" of this compound, which consists of the fused trichlorophenyl and oxo-proline rings, can serve as a starting point for virtual screening campaigns. By searching databases for compounds with similar scaffolds, researchers can identify novel molecules that might share a similar biological activity. nih.gov This "scaffold hopping" approach is a powerful strategy for discovering new lead compounds with potentially improved properties. nih.gov

Ligand design, a more focused approach, involves the modification of a known active molecule to enhance its properties. If this compound were found to have a desirable biological activity, computational chemists could use its structure as a template. By making targeted modifications—for instance, altering the substitution pattern on the phenyl ring or modifying the proline moiety—they can design new ligands with potentially higher potency, better selectivity, or improved pharmacokinetic profiles. jddtonline.info Molecular docking studies would be integral to this process, providing insights into how these modifications affect the binding to the target. derpharmachemica.commdpi.comnih.gov

While specific high-throughput screening or ligand design studies centered on this compound are not documented in the searched literature, the methodologies are well-established and represent a logical next step in the exploration of this compound's potential applications. nih.govresearchgate.net

Chromatographic and Spectrometric Techniques for Trace Analysis.

The cornerstone of modern analytical strategies for TBPH involves the coupling of high-resolution separation techniques, primarily gas chromatography (GC) and liquid chromatography (LC), with highly sensitive detection systems, predominantly mass spectrometry (MS). The lipophilic nature and semi-volatility of TBPH make it amenable to both GC- and LC-based approaches. The primary objective is to achieve trace-level detection, often in the picogram (pg) to nanogram (ng) range, to facilitate its study in matrices such as indoor dust, sediment, water, and biological tissues.

The pursuit of lower detection limits is critical for assessing the environmental distribution of TBPH. Methodological advancements have centered on optimizing ionization sources and mass analyzers to maximize signal-to-noise ratios for the target analyte.

Gas chromatography coupled with mass spectrometry operating in electron capture negative ionization mode (GC-ECNI-MS) is a particularly powerful technique for TBPH analysis. The four bromine atoms on the TBPH molecule confer a high electron affinity, making it exceptionally sensitive to ECNI. This process results in the formation of stable negative ions with very little fragmentation, concentrating the ion signal into a specific high-mass ion and thereby achieving exceptionally low limits of detection (LODs).

Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust platform, especially for samples that may contain non-volatile or thermally labile co-contaminants. Using an electrospray ionization (ESI) source, typically in negative mode, TBPH can be effectively ionized. The subsequent use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides two levels of mass filtering. This approach monitors specific precursor-to-product ion transitions unique to TBPH, significantly reducing chemical noise from the sample matrix and enhancing both sensitivity and specificity.

Research findings have demonstrated the capabilities of these methods. For instance, a study optimizing a GC-ECNI-MS method for analyzing brominated flame retardants in human serum reported instrumental detection limits for TBPH in the sub-picogram range. Similarly, LC-MS/MS methods have achieved quantification limits in the low ng/g range for complex matrices like house dust and sediment.

| Analytical Technique | Matrix | Typical Limit of Detection (LOD) | Key Advantage |

|---|---|---|---|

| GC-ECNI-MS | Human Serum | 0.1 - 0.5 pg/injection | Exceptional sensitivity for halogenated compounds |

| LC-ESI-MS/MS | Indoor Dust | 0.05 - 0.2 ng/g | High specificity from MRM transitions |

| GC-EI-MS | Sediment | 1 - 5 ng/g | Robust, provides characteristic fragmentation patterns |

| LC-APCI-MS/MS | Wastewater Effluent | 0.1 - 1.0 ng/L | Effective for moderately polar analytes |

| GCxGC-TOFMS | Electronic Waste Leachate | 0.2 - 0.8 ng/g | Superior separation for highly complex matrices |

A definitive advantage in the mass spectrometric analysis of TBPH is its distinct isotopic signature. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio. As TBPH contains four bromine atoms, its molecular ion cluster exhibits a characteristic quintet pattern (a group of five peaks) in the mass spectrum, with specific intensity ratios (approximately 1:4:6:4:1).

The observation of this unique isotopic pattern is a powerful tool for qualitative confirmation. High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, are particularly adept at this. They not only resolve the isotopic cluster with high fidelity but also provide a highly accurate mass measurement of the monoisotopic peak. A measured mass that is within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass of TBPH, combined with the correct isotopic pattern, provides unequivocal evidence of its presence, effectively eliminating false positives. This level of confirmation is crucial in non-target screening and environmental forensics.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which involve the direct coupling of a separation instrument to a detection instrument, are the standard for analyzing TBPH. The complexity of the matrices in which TBPH is found necessitates this dual approach: chromatography for physical separation and spectrometry for identification and quantification.

The integration of separation and detection is synergistic. The chromatographic column separates TBPH from a multitude of other co-extracted substances, such as other flame retardants (e.g., polybrominated diphenyl ethers), plasticizers, and persistent organic pollutants (POPs). This separation is vital because co-eluting compounds can interfere with the detection of TBPH through a phenomenon known as matrix effects, where the ionization efficiency of the target analyte is suppressed or enhanced by other compounds in the sample.

GC-MS Integration: In a typical GC-MS system, a heated injector volatilizes the sample, which is then carried by an inert gas through a long, narrow capillary column. Separation occurs based on the analytes' boiling points and interactions with the column's stationary phase. As TBPH elutes from the column, it directly enters the MS ion source for immediate analysis.

LC-MS Integration: In an LC-MS system, the sample is dissolved in a solvent and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's partitioning between the mobile and stationary phases. The eluent from the LC column is directed into an interface (e.g., ESI source) that removes the solvent and ionizes the analyte before it enters the mass spectrometer.

An advanced application of this principle is two-dimensional gas chromatography (GCxGC). In this technique, effluent from one GC column is systematically passed through a second, different type of column, providing a vastly superior degree of separation. When coupled with a fast-acquiring detector like a TOF-MS, GCxGC-TOFMS can resolve TBPH from thousands of other compounds in a single run, making it ideal for characterizing heavily contaminated samples like e-waste extracts.

Development of Biomonitoring and Environmental Monitoring Tools

Effective monitoring of TBPH requires a holistic approach that encompasses not only the final analytical measurement but also the entire workflow, starting from sample collection and preparation. The development of robust tools for these initial steps is as critical as the advancement of the detection instruments themselves.

The goal of sample preparation is to efficiently extract TBPH from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The low concentrations of TBPH often necessitate significant pre-concentration factors.

Sampling:

Air: Passive air samplers (PAS) using polyurethane foam (PUF) or solid-phase extraction (SPE) disks are deployed for long-term monitoring of atmospheric concentrations.

Dust: Standardized collection protocols using specialized vacuum cleaners with defined filter nozzles are used to collect representative indoor dust samples.

Water: Large-volume water samples are passed through SPE cartridges or disks in the field or lab to extract and concentrate TBPH.

Biota: Biological tissues, such as adipose tissue, liver, or blood serum, are collected and stored frozen prior to extraction.

Extraction and Cleanup: Traditional methods like Soxhlet extraction have been largely superseded by more modern, efficient, and automated techniques. Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to reduce extraction times and solvent consumption significantly.

Following extraction, a cleanup step is almost always required to remove co-extracted matrix components (e.g., lipids from biological samples, humic acids from sediment) that would interfere with analysis. Common cleanup techniques include:

Gel Permeation Chromatography (GPC): A size-exclusion technique effective for removing large molecules like lipids.

Solid-Phase Extraction (SPE): The crude extract is passed through a cartridge containing a sorbent (e.g., silica (B1680970) gel, Florisil, or alumina) that retains interferences while allowing TBPH to pass through, or vice versa.

Research in this area focuses on miniaturizing and automating these processes. The development of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) style methods and automated SPE workstations has improved sample throughput, reduced human error, and minimized solvent use, making large-scale monitoring programs more feasible.

| Matrix | Extraction Method | Cleanup Technique | Typical Analyte Recovery |

|---|---|---|---|

| Indoor Dust | Ultrasonic Solvent Extraction | Multilayer Silica Gel/Alumina Column | 85-110% |

| Human Adipose Tissue | Pressurized Liquid Extraction (PLE) | Gel Permeation Chromatography (GPC) | 80-105% |

| Surface Water | Solid-Phase Extraction (SPE) | None (Direct elution) | 90-115% |

| Sediment / Soil | Pressurized Liquid Extraction (PLE) | Florisil SPE Cartridge | 75-100% |

| Human Serum | Liquid-Liquid Extraction (LLE) | Silica SPE Cartridge | 88-112% |

Here is the English article about the chemical compound Einecs 261-956-4.

Advanced Analytical Methodologies for the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) in Environmental Analysis

The environmental fate of industrial chemicals such as N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (EINECS 261-956-4) is a significant area of research. As a Hindered Amine Light Stabilizer (HALS), this compound is designed to be reactive to prevent polymer degradation. When leached into the environment, these inherent reactive properties can lead to the formation of numerous transformation products (TPs) through biotic and abiotic processes like hydrolysis, oxidation, and photodegradation. Identifying these TPs is critical for a comprehensive environmental risk assessment, as they may exhibit different physicochemical properties and toxicities compared to the parent compound.

Non-targeted screening (NTS) using High-Resolution Mass Spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), has emerged as an indispensable tool for this purpose. Unlike targeted analysis, which only searches for known compounds, NTS captures a comprehensive snapshot of all ionizable molecules in a sample within a certain mass range. This approach allows for the discovery of previously unknown or unexpected TPs without the need for analytical standards.

The typical NTS workflow for identifying TPs of EINECS 261-956-4 in environmental matrices involves several key steps:

Sample Exposure and Extraction: Environmental samples (e.g., surface water, wastewater effluent) are exposed to degradation conditions (e.g., simulated sunlight, ozonation) in controlled laboratory settings. Subsequently, solid-phase extraction (SPE) is commonly used to extract and concentrate the parent compound and its TPs.

LC-HRMS Analysis: The extract is analyzed, typically using a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer. The instrument acquires full-scan mass spectra with high mass accuracy (<5 ppm), enabling the determination of elemental compositions for detected ions.

Data Processing: Sophisticated software is used to process the raw data. This includes peak-picking to create a list of all detected features (defined by retention time and accurate m/z), filtering out background noise, and comparing exposed samples to control samples to pinpoint features corresponding to potential TPs.

Structure Elucidation: Potential TPs are subjected to structural identification. This is a multi-step process involving:

Formula Prediction: The accurate mass is used to generate a list of plausible elemental formulas.

Isotopic Pattern Analysis: The measured isotopic pattern is compared with the theoretical pattern for the predicted formula to increase confidence.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed to fragment the precursor ion. The resulting fragmentation pattern provides structural information, which is interpreted based on known chemical fragmentation rules and compared to the fragmentation of the parent compound.

Pathway Logic: The proposed structures are evaluated for their chemical plausibility as degradation products of the parent HALS molecule (e.g., via oxidation, hydroxylation, or cleavage).

Research into the environmental transformation of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine and structurally similar oligomeric HALS has identified several key transformation pathways. The primary site of reaction is the secondary amine within the piperidinyl rings, which is central to the HALS stabilization mechanism. This group readily undergoes oxidation to form stable nitroxide radicals, which can be further oxidized. Other common reactions include hydroxylation of the alkyl backbone and cleavage of the C-N bonds.

The table below summarizes representative transformation products identified in laboratory degradation studies using NTS methodologies. These findings illustrate the complexity of the compound's environmental chemistry.

Table 1. Representative Transformation Products (TPs) of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine identified via LC-HRMS-based Non-Targeted Screening.

The identification of these TPs underscores the power of NTS in environmental chemistry. However, the process is not without challenges. The sheer volume of data, the presence of complex matrix interferences, and the lack of reference standards for most TPs make unambiguous identification difficult. Therefore, confirmation often relies on a weight-of-evidence approach, combining high mass accuracy, isotopic fidelity, MS/MS fragmentation logic, and retention time plausibility. Future work in this area will likely focus on developing more advanced computational tools for automated data processing and structure elucidation, as well as the targeted synthesis of key TPs to serve as analytical standards for definitive confirmation and quantification.

Integration of the Chemical Compound in Advanced Materials and Nanotechnology

Design and Synthesis of Compound-Incorporated Materials

The incorporation of TMSPMA into materials is a strategic approach to enhance their performance. The synthesis methods are designed to leverage its reactive nature to form stable and functional materials.

TMSPMA is extensively used as a coupling agent and comonomer in the synthesis of polymer composites and hybrid materials. ottokemi.com Its primary role is to improve the interfacial adhesion between organic polymer matrices and inorganic fillers or reinforcements. smolecule.comncsu.edu The trimethoxysilyl group can hydrolyze to form silanol (B1196071) groups, which then form strong covalent bonds (Si-O-Si) with the surface of inorganic materials like silica (B1680970), glass fibers, and metal oxides. cymitquimica.comsmolecule.com Simultaneously, the methacrylate (B99206) group can copolymerize with other organic monomers, integrating the inorganic component into the polymer matrix. sigmaaldrich.com

This results in hybrid materials with a combination of properties from both the organic and inorganic phases. smolecule.com For instance, the incorporation of TMSPMA into poly(methyl methacrylate) (PMMA) composites significantly enhances their mechanical properties. Research has also demonstrated its use in creating hybrid nanomaterials by combining organic polymers with inorganic components like silica nanoparticles, leading to materials with unique properties for applications in energy storage and catalysis. Furthermore, TMSPMA has been successfully used in the development of 3D printable, UV-curable inks by modifying bacterial cellulose (B213188) nanofibers, which act as a reinforcing and crosslinking agent. springerprofessional.de

A notable application is in dental composites, where TMSPMA improves the bond between the resin matrix and ceramic fillers, leading to enhanced mechanical properties and durability. couplingagentses.comsmolecule.com Studies have shown that the use of TMSPMA-treated fillers can lead to an increase in flexural strength of up to 22.3% in reinforced systems. In another example, TMSPMA has been used to functionalize barium titanate nanoparticles for integration into photopolymer composites, where it forms a covalent interfacial linkage that enhances the piezoelectric properties of the resulting composite. mdpi.com

The synthesis of these materials often involves techniques such as emulsion polymerization, where TMSPMA acts as a functional comonomer. It is also compatible with controlled polymerization techniques like group transfer polymerization, which allows for the creation of well-defined copolymers for functional hybrid materials such as hydrogels and films.

Table 1: Examples of TMSPMA in Polymer Composites and Hybrid Materials

| Material System | Synthesis/Incorporation Method | Key Improvement | Application | Reference |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA)/Hydroxyapatite | Heat-processing with TMSPMA-treated HA | Enhanced fracture toughness and storage modulus | Dental resins | researchgate.net |

| Linear Low-Density Polyethylene (LLDPE)/Polyvinyl Alcohol (PVA)/Kenaf | Internal mixing with TMSPMA-treated kenaf fibers | Increased tensile strength and modulus, improved water resistance | Biodegradable composites | ncsu.edu |

| Urethane-modified epoxy acrylate/SiO2 | Visible-light curing with TMSPMA as coupling agent | Improved adhesion between filler and resin matrix | Dental restorative materials | sigmaaldrich.com |

| Bacterial Cellulose Nanofibers (CNF) Ink | Functionalization of CNF with TMSPMA | Enhanced quality of 3D printed filaments | 3D printing, biomedical gels | springerprofessional.de |

| Barium Titanate/Photopolymer | UV light-curing of TMSPMA-functionalized nanoparticles | Improved particle dispersion and interfacial adhesion | Piezoelectric composites | mdpi.com |

TMSPMA is widely employed in the formulation of coatings and for the chemical modification of surfaces to impart desired properties. smolecule.commade-in-china.com When used in coatings, it can improve adhesion to the substrate, enhance durability, and increase resistance to environmental factors like moisture and UV radiation. smolecule.commade-in-china.com The trimethoxysilyl group bonds to the substrate, while the methacrylate group can crosslink within the coating matrix, leading to a more robust and resilient film. smolecule.com

Surface functionalization with TMSPMA is a common strategy to alter the surface chemistry of a material. made-in-china.com For example, treating glass or metal oxide surfaces with TMSPMA introduces polymerizable methacrylate groups, allowing for subsequent grafting of polymer chains. scientificlabs.co.uk This is utilized in various fields, from creating stationary phases in chromatography to preparing surfaces for cell culture and biomedical applications. nih.govsigmaaldrich.com Research has shown that silanization of surfaces with TMSPMA can permanently increase the hydrophilicity of materials like polydimethylsiloxane (B3030410) (PDMS) and significantly improve adhesion to other substrates. nih.gov

A detailed study on the functionalization of zinc oxide (ZnO) nanopowders with TMSPMA revealed that the silane (B1218182) coupling agent hydrolyzes and forms a siloxane layer anchored to the nanoparticle surface through covalent and hydrogen bonds. acs.org This treatment rendered the ZnO nanoparticles hydrophobic. acs.org Similarly, TMSPMA has been used to modify titanium dioxide (TiO2) nanoparticles, resulting in excellent stability in water, which is beneficial for processing polymer nanocomposites. sigmaaldrich.com

Table 2: Research Findings on TMSPMA for Surface Functionalization

| Substrate | Functionalization Goal | Method | Outcome | Reference |

|---|---|---|---|---|

| Fused Silica Capillaries | Attachment of vinylic polymers | Silanization with TMSPMA in toluene | Superior surface treatment for adhesion | nih.gov |

| Zinc Oxide (ZnO) Nanopowders | Introduction of polymerizable groups, hydrophobization | Silane grafting in solution | Formation of a siloxane layer, increased hydrophobicity | acs.org |

| Polydimethylsiloxane (PDMS) | Permanent surface modification and improved adhesion | Chemical treatment with TMSPMA silane reagent | Increased hydrophilicity and enhanced bonding strength | nih.gov |

| Titanium Dioxide (TiO2) Nanoparticles | Improved stability in water | Modification with TMSPMA as a silane coupling agent | Excellent stability for polymer nanocomposite processing | sigmaaldrich.com |

| Glass Plates | Covalent linking of polyacrylamide gels | Treatment with a dilute solution of TMSPMA in ethanol/acetic acid | Prevents gel from lifting during isoelectric focusing | sigmaaldrich.com |

Exploration of Novel Material Properties Induced by the Chemical Compound

The incorporation of TMSPMA into materials does more than just bind components together; it actively modulates their intrinsic properties, leading to enhanced performance and novel functionalities.

TMSPMA is utilized in the development of materials for optical and electronic applications. In optical coatings, its ability to form dense, cross-linked structures can contribute to improved transparency and refractive index matching. The integration of TMSPMA into hybrid materials can also lead to the creation of photocurable systems. cas.cz For instance, TMSPMA is a key component in UV-curable hybrids used for coatings, inks, and 3D printing. cas.cz These materials can be synthesized in a one-step process through photo-induced sol-gel chemistry. cas.cz

In the realm of electronics, TMSPMA is used to synthesize polymer electrolytes for applications such as lithium-ion batteries. sigmaaldrich.com By creating a hybrid organic-inorganic network, it is possible to achieve materials with both good ionic conductivity and mechanical stability. The functionalization of nanoparticles with TMSPMA can also influence the electronic properties of composites. For example, TMSPMA-functionalized Ag-Ce nanocomposites have been developed for the selective colorimetric detection of mercury ions. sigmaaldrich.com However, the functionalization of barium titanate nanoparticles with TMSPMA for use in photopolymer composites was found to decrease the dielectric properties of the resulting material. mdpi.com

A primary benefit of incorporating TMSPMA into composite materials is the significant improvement in their mechanical and thermal properties. The strong covalent bonds formed at the organic-inorganic interface eliminate weak boundary layers, leading to more effective stress transfer from the polymer matrix to the reinforcing filler. This results in enhanced mechanical strength, stiffness, and toughness. researchgate.net

For example, the addition of TMSPMA-treated kenaf fibers to LLDPE/PVA composites led to higher tensile strength and tensile modulus. ncsu.edu Similarly, in dental composites, TMSPMA treatment of fillers enhances flexural strength. The crosslinking ability of TMSPMA, when incorporated as a co-monomer, also contributes to the mechanical integrity of the final polymer. smolecule.com

The thermal stability of polymers and composites is also often enhanced by the presence of TMSPMA. The formation of a stable siloxane network through the hydrolysis and condensation of the trimethoxysilyl groups increases the material's resistance to thermal degradation. smolecule.commdpi.com In a study of porous copolymers of TMSPMA and trimethylolpropane (B17298) trimethacrylate, it was found that a higher content of TMSPMA led to increased thermal stability in both inert and oxidative atmospheres. mdpi.com The thermal stability, as measured by the temperature of 5% mass loss, increased from 269 °C to 283 °C in a helium atmosphere and from 266 °C to 298 °C in synthetic air with increasing TMSPMA content. mdpi.comnih.gov Thermogravimetric analysis (TGA) of PMMA/hydroxyapatite composites also showed improved thermal stability with the addition of TMSPMA-treated fillers. researchgate.net

Table 3: Enhancement of Material Properties by TMSPMA

| Property Enhanced | Material System | Mechanism | Quantitative Improvement | Reference |

|---|---|---|---|---|

| Mechanical Strength | Dental Composites | Improved interfacial shear strength | Up to 22.3% increase in flexural strength | |

| Mechanical Strength | LLDPE/PVA/Kenaf Composites | Enhanced interfacial adhesion | Higher tensile strength and modulus | ncsu.edu |

| Thermal Stability | Porous Copolymers | Increased crosslinking and siloxane network formation | 5% mass loss temperature increased by up to 32°C in air | mdpi.comnih.gov |

| Water Resistance | LLDPE/PVA/Kenaf Composites | Improved interfacial adhesion and reduced hydroxyl groups | Lower water absorption | ncsu.eduresearchgate.net |

Self-Assembly and Supramolecular Structures Involving the Chemical Compound

TMSPMA plays a role in the bottom-up fabrication of structured nanomaterials through self-assembly processes. Its amphiphilic nature, once the trimethoxysilyl group is hydrolyzed, can be exploited to create organized structures in solution.

Amphiphilic block copolymers containing TMSPMA have been synthesized and shown to self-assemble into various morphologies, such as micelles, vesicles, and rods, in selective solvents. rsc.orgresearchgate.net For example, a diblock copolymer of poly(stearyl methacrylate)-b-poly(3-(trimethoxysilyl)propyl methacrylate) was found to form micelles of different shapes and sizes depending on the copolymer concentration. researchgate.net These self-assembled aggregates can then be used as templates or precursors for the synthesis of novel organic/inorganic hybrid nanomaterials through a sol-gel process within the structured domains. researchgate.net

In one study, polymerization-induced self-assembly (PISA) was used to create polymer-silica hybrid nanoparticles. rsc.org A methacrylic macro-RAFT agent containing TMSPMA was used to form the solvophilic block, which then guided the self-assembly of benzyl (B1604629) methacrylate into various nanoparticle morphologies. rsc.org The presence of the reactive alkoxysilane groups on the surface of these nanoparticles allowed for the subsequent growth of a silica shell, demonstrating a straightforward method for preparing hybrid nanoparticles with controlled shapes. rsc.org The specific morphology (spheres, vesicles, or rods) was influenced by the nature of the alkoxysilane group and the length of the solvophobic block. rsc.org

Furthermore, TMSPMA has been involved in the creation of more complex supramolecular structures. googleapis.com For example, it has been used to synthesize scaffolds based on a TMSPMA-polyhedral oligomeric silsesquioxane (POSS) hybrid for tissue engineering applications. sigmaaldrich.comrsc.org In this case, TMSPMA reacts with a functionalized POSS cage, leading to a highly organized, macroporous hybrid material. rsc.org These examples highlight the utility of TMSPMA in directing the formation of well-defined nanostructures and supramolecular assemblies, opening avenues for the creation of highly sophisticated functional materials.

Emerging Research Frontiers and Future Directions for the Chemical Compound

Interdisciplinary Research Synergies

The complex interactions of 2-ethylhexyl 4-methoxycinnamate with biological systems and the environment necessitate a multi-faceted research approach. The convergence of traditionally distinct scientific fields is creating a more holistic understanding of the compound's lifecycle and impact.

Convergence of Chemical Biology, Environmental Science, and Materials Science

A significant area of emerging research lies at the nexus of chemical biology, environmental science, and materials science. This synergy is crucial for deciphering the environmental fate and biological activity of 2-ethylhexyl 4-methoxycinnamate.

Detailed Research Findings: Recent reviews have begun to consolidate the biological effects of this compound on a wide array of marine and coastal organisms. nih.gov Studies have documented its impact on taxonomic groups ranging from bacteria to vertebrates, investigating endpoints such as development, mortality, estrogenicity, and morphophysiological changes. nih.gov This research into the chemical biology of octinoxate (B1216657) highlights its potential to disrupt sensitive ecosystems.

From a materials science perspective, the photophysical properties of 2-ethylhexyl 4-methoxycinnamate are a key focus. Research has delved into its photokinetics, revealing that its photostability can be influenced by the polarity of its surrounding medium. nih.gov Understanding these properties is essential for designing more stable and efficient UV filters. For instance, studies have explored the encapsulation of octinoxate within host molecules like β-cyclodextrin to enhance its photostability, a technique that also aligns with green chemistry principles by potentially reducing the amount of sunscreen needed. acs.org This approach demonstrates a clear intersection of materials science with environmental goals.

Furthermore, the study of how 2-ethylhexyl 4-methoxycinnamate interacts with biological barriers, such as the skin, is a prime example of interdisciplinary research. Investigations into its trans-cis isomerization upon UV exposure and how this affects its energy conversion process provide insights into its efficacy and potential for degradation into other chemical species. researchgate.netaip.org

Artificial Intelligence and Robotics in Chemical Discovery and Characterization

The integration of artificial intelligence (AI) and robotics is set to revolutionize the discovery and characterization of chemical compounds, including UV filters like 2-ethylhexyl 4-methoxycinnamate. These technologies offer the potential to accelerate research, from designing novel molecules to predicting their properties and impacts.

Automated Synthesis and High-Throughput Experimentation Platforms

Automated platforms are streamlining the chemical synthesis process, enabling researchers to produce and test a vast number of compounds with greater speed and precision. merckmillipore.com While specific applications to the synthesis of 2-ethylhexyl 4-methoxycinnamate are not yet widely documented, the technology holds immense promise for developing next-generation UV filters.

Detailed Research Findings: AI-driven algorithms are now being used to design new, sustainable, and skin-safe organic molecules that can absorb UVA and UVB rays. areasciencepark.it These platforms can analyze massive datasets to predict the properties of novel compounds, potentially leading to the discovery of alternatives to octinoxate with improved safety and environmental profiles. areasciencepark.it For instance, AI can be used to optimize sunscreen formulations by simulating the interactions between different UV filters and other ingredients to enhance stability and efficacy. codeai.net.ineurocosmetics-mag.com

High-throughput screening platforms, which allow for the rapid testing of chemical compounds for biological activity, are also becoming increasingly important. researchgate.net The ToxCast/Tox21 program, for example, has utilized these methods to evaluate the endocrine-disrupting potential of numerous chemicals, including octinoxate. nih.gov Such approaches enable a more comprehensive and efficient assessment of the potential risks associated with widespread chemical use. Automated synthesis platforms, like the SynFini™ system, leverage AI to accelerate the entire chemistry workflow, from design to production, which could be pivotal in developing and testing safer sunscreen agents. youtube.com

Green and Sustainable Chemistry Innovations for the Chemical Compound

The principles of green and sustainable chemistry are increasingly being applied to the lifecycle of 2-ethylhexyl 4-methoxycinnamate, from its synthesis to its environmental fate. The goal is to minimize the environmental footprint of this and other chemical UV filters.

Lifecycle Assessment Methodologies in Chemical Research

Lifecycle assessment (LCA) is a critical tool for evaluating the environmental impact of a product from its creation to its disposal. scribd.com For sunscreens containing 2-ethylhexyl 4-methoxycinnamate, an LCA would consider the environmental burden of raw material extraction, manufacturing, consumer use, and end-of-life, including the potential for bioaccumulation and ecosystem toxicity. frontiersin.orgaethic.com

Detailed Research Findings: While comprehensive LCAs specifically for 2-ethylhexyl 4-methoxycinnamate are still emerging, the framework is being applied to sunscreens more broadly. semanticscholar.orgcore.ac.uk These assessments are crucial for identifying stages where environmental impact can be mitigated.

In terms of green synthesis, significant strides have been made. One notable innovation is the use of lipase-mediated synthesis for producing 2-ethylhexyl-p-methoxycinnamate. nih.govresearchgate.net This enzymatic approach is considered a greener and more economical alternative to traditional chemical methods that often require harsh conditions and environmentally harmful solvents. researchgate.net Research has demonstrated the successful scaling-up of this biocatalytic process, achieving high conversion rates. nih.gov Traditional synthesis methods, such as the Claisen condensation, have also been optimized to improve yields and reduce waste. semanticscholar.org

Ethical, Legal, and Societal Implications of Chemical Compound Research

The widespread use of 2-ethylhexyl 4-methoxycinnamate has prompted significant ethical, legal, and societal discussions, primarily centered on its environmental impact and potential human health effects.

Detailed Research Findings: A primary ethical concern revolves around the environmental harm caused by chemical UV filters. aethic.com Research linking octinoxate to coral bleaching has led to legislative action in various parts of the world. aethic.comperfectimage.com For example, Hawaii and Key West have banned the sale of sunscreens containing octinoxate and oxybenzone (B1678072) due to their detrimental effects on marine ecosystems. nih.govresearchgate.net These bans reflect a growing societal demand for environmentally responsible products and place a moral obligation on manufacturers to minimize ecological harm. aethic.comfrontiersin.org

The potential for 2-ethylhexyl 4-methoxycinnamate to act as an endocrine disruptor has also raised health and safety concerns. safecosmetics.orgloreal.com Although some studies suggest these effects are weak or negligible at typical exposure levels, the presence of this compound in human urine, blood, and breast milk warrants further investigation. nih.govsafecosmetics.org This has led to regulatory scrutiny, with bodies like the European Commission reviewing its safety and proposing concentration limits in cosmetic products. ewg.org